N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a pyridin-2-yl moiety. The amide side chain is linked to a 2-(1H-indol-3-yl)ethyl group. This structural framework is characteristic of bioactive molecules targeting kinases or receptors, as triazole carboxamides are known for their ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-33-22-12-5-4-11-21(22)31-24(20-10-6-7-14-26-20)23(29-30-31)25(32)27-15-13-17-16-28-19-9-3-2-8-18(17)19/h2-12,14,16,28H,13,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXALUHZCWLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Triazole Formation via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
The 1,5-disubstituted triazole scaffold is synthesized using a ruthenium-catalyzed [3+2] cycloaddition to achieve regiocontrol.
- Azide precursor : 2-Methoxyphenyl azide, prepared from 2-methoxybenzyl bromide via nucleophilic substitution with sodium azide.
- Alkyne precursor : Pyridin-2-ylpropiolic acid, synthesized by Sonogashira coupling of pyridin-2-ylacetylene with methyl propiolate, followed by hydrolysis.
Reaction conditions :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridinyl-H), 7.92 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aryl-H).
- HRMS : m/z calcd. for C₁₅H₁₂N₃O₃ [M+H]⁺ 298.0924, found 298.0926.
Carboxylic Acid Functionalization
The propiolic acid moiety in the alkyne precursor ensures a carboxylic acid group at the triazole’s 4-position post-cycloaddition. Acidic workup (HCl, 1M) isolates the triazole-4-carboxylic acid.
Synthesis of N-[2-(1H-Indol-3-yl)ethyl]amine
Indole Alkylation
Ethyl indole-3-carboxylate is alkylated using 2-bromoethylphthalimide under basic conditions:
- Reagents : NaH (2 eq), DMF, 0°C → RT, 24 hours.
- Product : Ethyl 1-(2-phthalimidoethyl)-1H-indole-3-carboxylate (yield: 85%).
Deprotection and Reduction
- Phthalimide removal : Hydrazine hydrate (2 eq), ethanol, reflux, 6 hours.
- Ester reduction : LiAlH₄ (4 eq), THF, 0°C → RT, 2 hours.
- Final product : N-[2-(1H-Indol-3-yl)ethyl]amine (yield: 91%).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 136.2 (indole-C3), 127.8 (CH₂), 118.5–121.3 (aromatic carbons).
Amide Coupling
Acid Activation
The triazole-4-carboxylic acid is activated as an acyl chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane.
Amide Bond Formation
The acyl chloride reacts with N-[2-(1H-indol-3-yl)ethyl]amine in the presence of triethylamine (3 eq):
Optimization Table :
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → RT | 75 |
| Oxalyl chloride/TEA | DCM | 0°C → RT | 82 |
| HATU/DIEA | DMF | RT | 80 |
Analytical Validation
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole-NH), 8.72 (d, 1H, pyridinyl-H), 7.65 (s, 1H, triazole-H), 6.95–7.40 (m, 10H, aromatic-H).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (triazole-C), 136.0–118.2 (aromatic carbons).
- HRMS : m/z calcd. for C₂₉H₂₅N₆O₂ [M+H]⁺ 513.2041, found 513.2043.
Purity Analysis
- HPLC : 98.5% purity (C₁₈ column, 70:30 MeOH/H₂O, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Pharmacological Comparison of Triazole Carboxamides and Related Derivatives
Key Observations:
Core Structure Influence :
- The 1,2,3-triazole core in the target compound and Compounds A/B allows for planar geometry, facilitating binding to enzymatic pockets. In contrast, Compound C’s pyrrolidine introduces conformational flexibility, which may reduce target specificity .
- The pyridin-2-yl group (target and Compound B) enhances binding via π-stacking and hydrogen bonding, as seen in kinase inhibitors .
Substituent Effects :
- R1 Position : A 2-methoxyphenyl group (target and Compound A) provides moderate electron-donating effects, improving solubility compared to Compound B’s 2-chlorophenyl .
- Amide Side Chain : The indol-3-yl ethyl group (target and Compound C) may enhance blood-brain barrier penetration, as indole derivatives are prevalent in CNS-targeting drugs .
The absence of pyridinyl in Compound A likely diminishes kinase affinity, highlighting the critical role of R2 substituents in activity .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure
The compound belongs to the class of triazole derivatives and features a unique combination of indole and pyridine moieties, which are known for their significant biological properties.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the downregulation of oncogenes and the upregulation of tumor suppressor genes.
2. Antiviral Properties
Indole derivatives, including this compound, exhibit promising antiviral activities. Research indicates that these compounds can inhibit viral replication by targeting essential viral enzymes. For instance, some studies have reported that indole derivatives act as inhibitors of IMP dehydrogenase (IMPDH), crucial for guanine nucleotide synthesis in viruses .
3. Anti-inflammatory Effects
Recent investigations have also pointed to the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : It inhibits key enzymes involved in viral replication and oncogenic signaling.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a study conducted by Evren et al., the compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value below 10 µM. The study concluded that the compound's ability to induce apoptosis was linked to its structural components that interact with cellular pathways involved in cancer progression .
Case Study 2: Antiviral Activity
Research published in PMC9268695 indicated that certain indole derivatives could effectively inhibit viral replication by targeting IMPDH. The study suggested that this compound might share similar mechanisms due to its structural similarities with other known inhibitors .
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves:
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like 2-methoxyphenyl azides and pyridinyl alkynes .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the indole-ethylamine moiety to the triazole-carboxylic acid intermediate .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substitution patterns on aromatic groups (e.g., methoxyphenyl, pyridinyl) .
- LC-MS : To verify molecular ion peaks ([M+H]⁺) and purity (>95%) .
- X-ray crystallography : For resolving stereochemical ambiguities in the triazole-indole-pyridine scaffold .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to light (UV-Vis), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) for 1–3 months, monitoring degradation via HPLC .
- Degradation profiling : Identify hydrolytic (amide bond cleavage) or oxidative (methoxy group) degradation products using LC-QTOF-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
- Metabolite identification : Use microsomal assays (human/rat liver S9 fractions) and UPLC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Target engagement assays : Employ SPR or thermal shift assays to confirm binding affinity to intended targets (e.g., kinase enzymes) across models .
Q. What strategies optimize the compound’s selectivity for kinase inhibition?
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the pyridine (e.g., electron-withdrawing groups) and indole (e.g., N-alkylation) to reduce off-target binding .
- Molecular docking : Perform in silico simulations (AutoDock Vina) using kinase crystal structures (e.g., PDB 3POZ) to predict binding poses and guide synthetic modifications .
Q. How can low yields in triazole ring formation be addressed?
- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to improve regioselectivity and yield in strained environments .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and increase yield (85% vs. 50%) by enhancing reaction kinetics under controlled microwave conditions .
Key Considerations for Experimental Design
- Controlled reaction environments : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive indole and pyridine moieties .
- Biological assay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
